N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride
Overview
Description
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H10N2S·2HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Biochemical Pathways
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Result of Action
Given the reported analgesic and anti-inflammatory activities of certain thiazole derivatives , it is possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, thiazoles are known to interact with neurotransmitters such as acetylcholine, influencing nervous system functions . The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules.
Cellular Effects
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the activation of specific signaling pathways and the regulation of genes involved in cell cycle control and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves several key interactions at the molecular level. It binds to biomolecules such as DNA and enzymes, leading to enzyme inhibition or activation. For instance, thiazole derivatives can inhibit topoisomerase II, resulting in DNA damage and cell death . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to these compounds can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, toxic or adverse effects may be observed. For example, thiazole derivatives have been reported to cause cytotoxicity and organ damage at high concentrations . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives may be transported across cell membranes by specific transporters or accumulate in certain tissues due to binding to cellular components . These interactions can affect the compound’s localization and concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . This localization is crucial for their role in modulating gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGEKKNFIAQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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